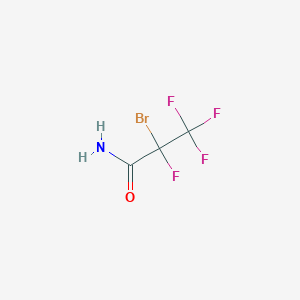

2-Bromo-2,3,3,3-tetrafluoropropanamide

Übersicht

Beschreibung

2-Bromo-2,3,3,3-tetrafluoropropanamide is a fluorinated organic compound with the molecular formula C3H2BrF4NO. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanamide typically involves the bromination of 2,3,3,3-tetrafluoropropanamide. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified through techniques such as distillation or recrystallization to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2,3,3,3-tetrafluoropropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Aldol-type Reactions: It can undergo aldol-type reactions with aldehydes, resulting in the formation of β-hydroxy amides.

Common Reagents and Conditions

Common reagents used in these reactions include triphenylphosphine, titanium(IV) isopropoxide, and various nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature, to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include substituted amides, β-hydroxy amides, and other fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Highly Diastereoselective Reactions

One of the primary applications of 2-Bromo-2,3,3,3-tetrafluoropropanamide is in organic synthesis, particularly in stereoselective reactions. Research has demonstrated that this compound undergoes highly diastereoselective reductive coupling with aldehydes when promoted by triphenylphosphine and titanium(IV) isopropoxide. This method allows for the efficient synthesis of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides, which are valuable intermediates in medicinal chemistry .

Aldol-type Reactions

Additionally, this compound has been utilized in aldol-type reactions with various aldehydes. These reactions are characterized by their ability to produce complex molecules with high stereochemical control . The ability to manipulate stereochemistry is crucial in pharmaceutical development where the chirality of compounds can significantly influence biological activity.

Pharmaceutical Applications

Antibacterial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties. For instance, studies have shown that compounds containing bromine and fluorine can enhance the antibacterial activity against various pathogens. This is particularly relevant in the development of new antibiotics to combat resistant bacterial strains .

Drug Design

The compound's unique structure allows it to serve as a scaffold for drug design. Its fluorinated nature can improve pharmacokinetic properties such as solubility and metabolic stability. Computational studies using molecular docking have identified potential targets for these compounds in bacterial systems, further supporting their role in drug discovery .

Material Science

Fluorinated Polymers

In material science, this compound can be used to synthesize fluorinated polymers with desirable properties such as chemical resistance and thermal stability. These materials are often employed in coatings and advanced materials for aerospace and automotive applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2024 | Antibacterial Activity | Demonstrated enhanced antibacterial properties of fluorinated compounds derived from this compound against resistant strains. |

| Liu et al., 2025 | Organic Synthesis | Developed a highly diastereoselective method for synthesizing β-hydroxy amides using this compound as a key reagent. |

| Chen et al., 2024 | Material Science | Investigated the use of fluorinated polymers derived from this compound in high-performance coatings. |

Wirkmechanismus

The mechanism of action of 2-Bromo-2,3,3,3-tetrafluoropropanamide involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom and multiple fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,3,3-Tetrafluoropropionamide: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.

2,3,3,3-Tetrafluoro-2-methoxy-propionamide: Contains a methoxy group instead of a bromine atom, leading to different reactivity and applications.

2-Bromo-3,3,3-trifluoropropene: A related compound used in the synthesis of fluorinated organic compounds but differs in its unsaturated structure

Uniqueness

2-Bromo-2,3,3,3-tetrafluoropropanamide is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various high-value compounds in pharmaceuticals, agrochemicals, and materials science .

Biologische Aktivität

2-Bromo-2,3,3,3-tetrafluoropropanamide is a halogenated compound with significant biological activity. Its structural characteristics contribute to its reactivity and potential applications in various fields such as medicinal chemistry, agricultural science, and materials science. This article reviews the biological activity of this compound, focusing on its antibacterial properties, interactions with cellular systems, and toxicological profile.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine atoms, which enhance its electrophilic nature. The compound’s molecular formula is C3HBrF4N, and its CAS number is 422-22-0. The presence of these halogens influences its reactivity with biological molecules.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. A study reported that the compound inhibits the growth of Escherichia coli at concentrations ranging from 100 to 500 µg/ml, with a minimum inhibitory concentration (MIC) of 13 µg/ml . The mechanism of action appears to involve the production of reactive oxygen species (ROS) when the compound interacts with thiol-containing materials like cysteine. This oxidative stress leads to bactericidal effects and a subsequent reduction in bacterial viability .

Cellular Interactions

In vitro studies have shown that this compound activates immune responses in dendritic cells and monocytic cell lines. Specifically, it was found to induce specific expression profiles of biomarkers associated with immune activation . This suggests potential applications in immunology and therapeutic interventions where modulation of immune responses is desired.

Toxicological Profile

The compound's toxicity has been assessed through various studies. Long-term exposure to this compound is not believed to produce chronic adverse health effects; however, exposure should be minimized due to its irritant properties . The compound does not exhibit endocrine-disrupting properties based on current literature reviews .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated compounds including this compound against E. coli . The results indicated a distinct pattern where the compound exhibited a bacteriostatic phase followed by a slower growth rate in treated cultures. The presence of cysteine was found to reduce the bacteriostatic period significantly .

| Compound | MIC (µg/ml) | Bactericidal Concentration (µg/ml) |

|---|---|---|

| This compound | 13 | 100 - 500 |

| Other Halogenated Compounds | Varies | Varies |

Case Study 2: Immune Activation

In another study utilizing THP-1 monocytic cells, it was observed that treatment with this compound resulted in upregulation of several pro-inflammatory cytokines. This finding highlights the compound's potential role in therapeutic strategies aimed at enhancing immune responses in clinical settings .

Eigenschaften

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF4NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPBSKMKLDNUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371326 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-22-0 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-2,3,3,3-TETRAFLUORO-PROPIONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Bromo-2,3,3,3-tetrafluoropropanamide a useful reagent in organic synthesis?

A1: This compound, particularly its Weinreb amide derivative, is a versatile reagent for introducing fluorine-containing motifs into organic molecules. The presence of both the bromine atom and the Weinreb amide functionality allows for diverse reactivity. It can undergo reductive coupling reactions with aldehydes in the presence of triphenylphosphine and titanium(IV) isopropoxide to yield α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high erythro selectivity [, , ].

Q2: What is the significance of the high erythro selectivity observed in the reactions of this compound with aldehydes?

A2: The ability to control stereochemistry in organic synthesis is crucial, especially in pharmaceutical development where different stereoisomers can exhibit significantly different biological activities. The high erythro selectivity observed in the reactions of this compound with aldehydes, as reported in [, , ], offers a powerful tool for synthesizing specific stereoisomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides, which are potentially valuable building blocks for drug discovery.

Q3: Can the amount of titanium(IV) isopropoxide used in the reaction be reduced without affecting the yield and selectivity?

A3: Yes, research suggests that a catalytic amount of titanium(IV) isopropoxide, combined with triphenylphosphine, can effectively promote the reductive coupling reaction of this compound with aldehydes without compromising the high erythro selectivity [, ]. This finding opens avenues for more cost-effective and environmentally friendly synthetic protocols.

Q4: Are there alternative synthetic routes to α-fluoro-α-(trifluoromethyl)-β-hydroxy amides?

A4: Yes, while the reductive coupling of this compound with aldehydes is an effective method, alternative approaches like stereoselective aldol reactions can also be employed to synthesize these compounds. Research has demonstrated the effectiveness of triphenylphosphine and a catalytic amount of an appropriate Lewis acid in promoting such aldol reactions with high stereoselectivity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.